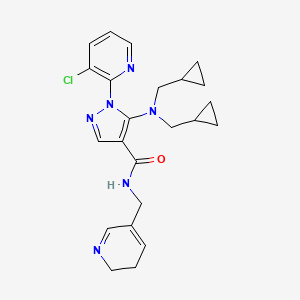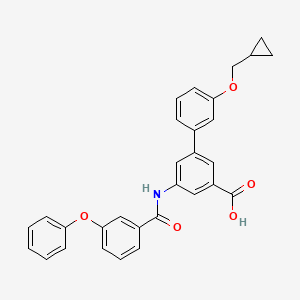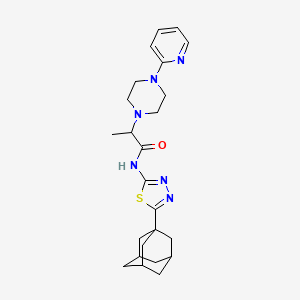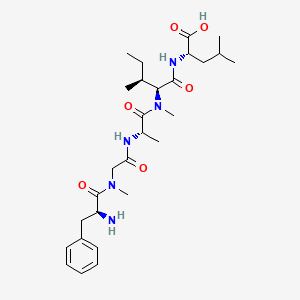
F(N-Me)GA(N-Me)IL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of F(N-Me)GA(N-Me)IL involves the double N-methylation of the partial islet amyloid polypeptide sequence. The process typically includes the following steps:
Peptide Synthesis: The initial peptide sequence is synthesized using solid-phase peptide synthesis.
N-Methylation: The peptide is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for large-scale production.
Purification: The synthesized peptide is purified using high-performance liquid chromatography to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions
F(N-Me)GA(N-Me)IL primarily undergoes the following types of reactions:
Substitution Reactions: The N-methyl groups can be substituted under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Hydrolysis Agents: Hydrochloric acid, sodium hydroxide
Major Products
Substituted Derivatives: Products formed by substitution of the N-methyl groups.
Hydrolyzed Peptides: Smaller peptide fragments formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
F(N-Me)GA(N-Me)IL has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide interactions and modifications.
Biology: Investigated for its role in inhibiting amyloid formation, which is relevant to diseases like Alzheimer’s
Medicine: Potential therapeutic applications in preventing amyloid-related diseases.
Industry: Utilized in the development of peptide-based materials and drugs
Wirkmechanismus
F(N-Me)GA(N-Me)IL exerts its effects by interacting with the native islet amyloid polypeptide sequences to inhibit amyloid formation. The double N-methylation prevents the formation of β-sheet structures, thereby reducing amyloidogenicity and cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylated Peptides: Other peptides with N-methylation that exhibit similar properties.
Islet Amyloid Polypeptide Derivatives: Derivatives of the islet amyloid polypeptide sequence
Uniqueness
F(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which significantly reduces its amyloidogenicity and cytotoxicity compared to other similar compounds .
Eigenschaften
Molekularformel |
C28H45N5O6 |
|---|---|
Molekulargewicht |
547.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1 |
InChI-Schlüssel |
LNLASHQISXSIET-JHWWHNMOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)


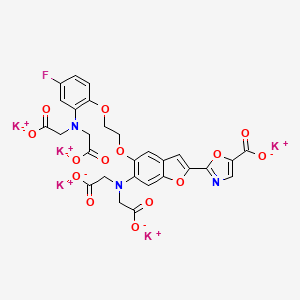
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
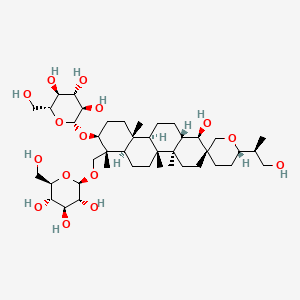
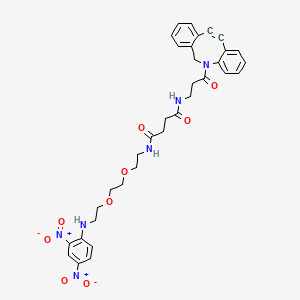
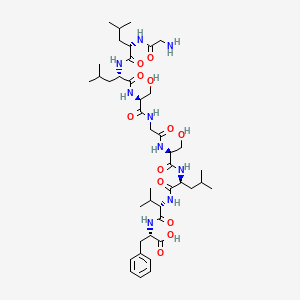
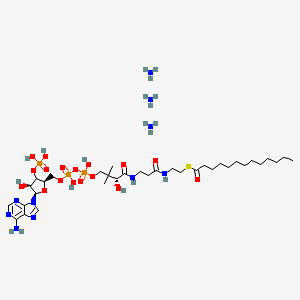
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
